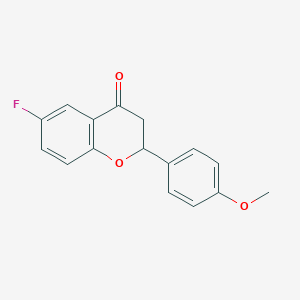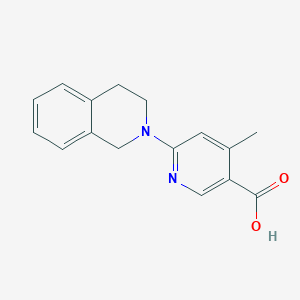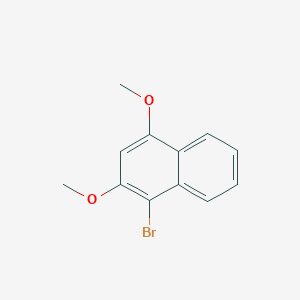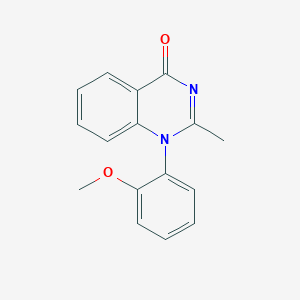
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of indanone, featuring an iodine atom at the 6th position and a methyl group at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic substitution reaction where iodine is introduced to the indanone ring using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-1-one-6-carboxylic acid.
Reduction: Formation of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar structure but contains a pyrido[2,3-b][1,4]oxazine ring instead of an indanone ring.
6-Iodo-1-methyl-1H-indole: Contains an indole ring with an iodine atom at the 6th position and a methyl group at the 1st position.
Uniqueness
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone ring, which imparts distinct chemical and biological properties. Its iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
InChI Key |
TZWAMQILAPGHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


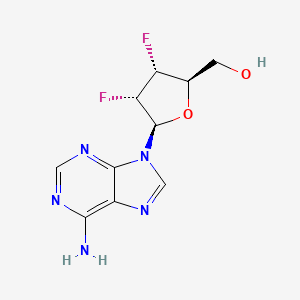
![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
